N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-85-4
VCID: VC2584925
InChI: InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H
SMILES: C1CC1NS(=O)(=O)C2CCNC2.Cl
Molecular Formula: C7H15ClN2O2S
Molecular Weight: 226.73 g/mol

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride

CAS No.: 1423024-85-4

Cat. No.: VC2584925

Molecular Formula: C7H15ClN2O2S

Molecular Weight: 226.73 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride - 1423024-85-4

Specification

CAS No. 1423024-85-4
Molecular Formula C7H15ClN2O2S
Molecular Weight 226.73 g/mol
IUPAC Name N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H
Standard InChI Key MQIMNLXWIBSENL-UHFFFAOYSA-N
SMILES C1CC1NS(=O)(=O)C2CCNC2.Cl
Canonical SMILES C1CC1NS(=O)(=O)C2CCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

N-Cyclopropylpyrrolidine-3-sulfonamide hydrochloride is a hydrochloride salt derived from N-cyclopropylpyrrolidine-3-sulfonamide. It belongs to the class of sulfonamide compounds containing a pyrrolidine ring system with a cyclopropyl substituent on the nitrogen atom of the sulfonamide group. The compound is identified by the CAS registry number 1423024-85-4 .

The molecular structure consists of:

  • A five-membered pyrrolidine ring

  • A sulfonamide functional group at the 3-position of the pyrrolidine ring

  • A cyclopropyl group attached to the nitrogen of the sulfonamide

  • The molecule exists as a hydrochloride salt

Key Identifiers and Properties

The compound is characterized by several key identifiers and physical properties as outlined in Table 1.

Table 1: Chemical Identifiers and Properties of N-Cyclopropylpyrrolidine-3-Sulfonamide Hydrochloride

ParameterValue
CAS Number1423024-85-4
Molecular FormulaC7H15ClN2O2S
Molecular Weight226.73 g/mol
IUPAC NameN-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride
Standard InChIInChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H
Standard InChIKeyMQIMNLXWIBSENL-UHFFFAOYSA-N
SMILES NotationC1CC1NS(=O)(=O)C2CCNC2.Cl
PubChem Compound ID71756953

The structural components of this compound contribute to its unique chemical behavior and reactivity profile, making it a valuable tool in chemical research.

Physical and Chemical Properties

Solubility Characteristics

The hydrochloride salt form of this compound enhances its solubility and stability in aqueous solutions compared to its parent compound. This improved solubility profile makes it more suitable for various applications in pharmaceutical research and development.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride typically involves several key steps:

  • Formation of the pyrrolidine ring structure

  • Introduction of the sulfonamide group at the 3-position

  • Addition of the cyclopropyl group to the sulfonamide nitrogen

  • Conversion to the hydrochloride salt

The final step involving formation of the hydrochloride salt is accomplished by reacting the base compound (N-cyclopropylpyrrolidine-3-sulfonamide) with hydrochloric acid. This is a common method for converting organic bases into their respective hydrochloride salts.

Laboratory Considerations

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Laboratory synthesis of this compound would likely be conducted in specialized organic chemistry facilities with appropriate equipment for handling reactive intermediates and monitoring reaction progress.

Applications and Research Uses

SupplierLead TimeApproximate Price (USD)Shipping Origin
Enamine Ltd5 days$346Ukraine
Enamine US5 days$346United States
Vulcan ChemNot specifiedNot specifiedNot specified

The compound is typically supplied in research-grade purity, often 98% or higher, and in quantities suitable for laboratory research purposes .

Purchasing Considerations

When sourcing this compound, researchers should consider:

  • Purity requirements for their specific application

  • Lead time for delivery

  • Import/export regulations for chemicals

  • Proper documentation and safety data sheets

Structural Relationship to Similar Compounds

Related Chemical Entities

N-Cyclopropylpyrrolidine-3-sulfonamide hydrochloride belongs to a broader class of sulfonamide compounds. Several structurally related compounds include:

  • N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride (CAS: 1403952-83-9)

  • N-(piperidin-4-yl)propane-2-sulfonamide hydrochloride (CAS: 1233952-53-8)

  • N-cyclopropylpropane-2-sulfonamide (CAS: 1339457-43-0)

These related compounds share structural similarities but differ in their ring systems or substituent patterns .

Structure-Property Relationships

These structural features collectively influence the compound's solubility, stability, and potential interactions with biological systems or other chemical entities.

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